molecular formula C11H8F3NO B1429860 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one CAS No. 858515-93-2

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B1429860
CAS No.: 858515-93-2
M. Wt: 227.18 g/mol
InChI Key: VCRHDWXXEWKQOI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one is a fluorinated organic compound with the molecular formula C11H10F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a 5-methyl-1H-indole structure. Due to its unique structural features, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-methyl-1H-indole as the starting material.

  • Halogenation: The indole undergoes halogenation to introduce a trifluoromethyl group.

  • Oxidation: The resulting trifluoromethylated indole is then oxidized to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Reduced forms, such as alcohols and amines.

  • Substitution Products: Derivatives with different functional groups, such as halides, alcohols, and amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

  • Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol: A closely related compound with an additional hydroxyl group.

  • 2,2,2-Trifluoro-1-(indol-3-yl)ethan-1-one: A structural analog without the methyl group at the 5-position.

Uniqueness: 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable tool in various scientific applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRHDWXXEWKQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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